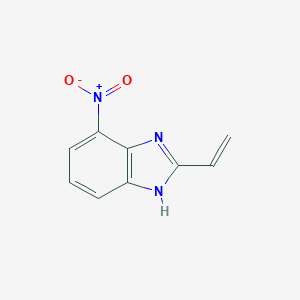

2-Vinyl-4-nitro-1H-benzimidazole

Description

Properties

IUPAC Name |

2-ethenyl-4-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-2-8-10-6-4-3-5-7(12(13)14)9(6)11-8/h2-5H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUABWYQFMPXBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=C(N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Vinyl-4-nitro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, three-step synthesis pathway for 2-Vinyl-4-nitro-1H-benzimidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pathway begins with the preparation of the key intermediate, 4-nitro-o-phenylenediamine, followed by the construction of the benzimidazole core functionalized with a hydroxyethyl group, and concludes with the dehydration of this intermediate to yield the final vinyl-substituted product. Detailed experimental protocols are provided for each step, and all quantitative data is summarized for clarity.

Overall Synthesis Pathway

The proposed synthesis is a sequential three-step process designed to regioselectively introduce the nitro and vinyl groups at the desired positions of the benzimidazole scaffold.

A Technical Guide to the Chemical Properties and Potential Biological Activity of 2-Vinyl-4-nitro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anthelmintic properties[1][2][3]. The introduction of various substituents onto the benzimidazole scaffold allows for the fine-tuning of their biological and chemical properties. This guide focuses on the hypothetical compound 2-Vinyl-4-nitro-1H-benzimidazole, exploring its predicted chemical characteristics and potential as a subject for drug discovery and development. The vinyl group at the 2-position offers a site for further chemical modification and potential polymerization, while the nitro group at the 4-position is a strong electron-withdrawing group known to influence the biological activity of many compounds, particularly as an antimicrobial agent[4][5][6][7].

Predicted Chemical Properties

The chemical properties of this compound can be inferred from its structural components: the benzimidazole ring system, the 2-vinyl substituent, and the 4-nitro substituent.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₇N₃O₂ | Based on the chemical structure. |

| Molecular Weight | Approximately 189.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow crystalline solid | Nitroaromatic compounds are often colored. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The benzimidazole core is relatively non-polar, but the nitro and imidazole N-H groups can participate in hydrogen bonding. |

| Acidity/Basicity | Weakly basic and weakly acidic. The imidazole N-H is acidic, while the non-protonated nitrogen is basic. The nitro group will decrease the basicity of the imidazole ring. | Benzimidazoles are amphoteric. The electron-withdrawing nitro group will increase the acidity of the N-H proton compared to unsubstituted benzimidazole. |

| Reactivity | The vinyl group is susceptible to addition reactions and polymerization. The nitro group can be reduced to an amino group. The benzimidazole ring is generally stable but can undergo electrophilic substitution, with the nitro group acting as a meta-director on the benzene portion of the ring. | The reactivity of the vinyl group is a known characteristic[8]. The reduction of nitro groups and the stability of the benzimidazole ring are well-documented[9]. |

Proposed Synthesis

A plausible synthetic route for this compound is not explicitly described in the literature. However, a multi-step synthesis can be proposed based on established methods for the synthesis of substituted benzimidazoles.

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis involves the nitration of a commercially available benzimidazole precursor, followed by the introduction of the vinyl group.

Step 1: Nitration of a suitable benzimidazole precursor. A common method for the synthesis of nitrobenzimidazoles involves the nitration of a pre-formed benzimidazole ring[10].

-

Materials: 2-Methyl-1H-benzimidazole, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Dissolve 2-Methyl-1H-benzimidazole in concentrated sulfuric acid at 0°C.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol). This should yield 2-Methyl-4-nitro-1H-benzimidazole and other isomers.

-

Step 2: Introduction of the vinyl group. The conversion of the 2-methyl group to a 2-vinyl group can be challenging. A possible, though not straightforward, route could involve condensation with formaldehyde followed by dehydration. A more viable alternative, though requiring a different starting material, is the palladium-catalyzed N-vinylation of a pre-nitrated benzimidazole, however this would place the vinyl group on the nitrogen rather than the 2-position[11]. A more direct synthesis might involve the condensation of 3-nitro-1,2-phenylenediamine with acrylic acid or a derivative, though this can lead to mixtures of products.

A hypothetical direct synthesis is outlined below:

-

Materials: 3-Nitro-1,2-phenylenediamine, acrylic acid, polyphosphoric acid (PPA).

-

Procedure:

-

Mix 3-nitro-1,2-phenylenediamine and acrylic acid in polyphosphoric acid.

-

Heat the mixture at an elevated temperature (e.g., 150-180°C) for several hours.

-

Cool the reaction mixture and pour it into a large volume of cold water.

-

Neutralize with a base to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Purify by column chromatography.

-

Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the analysis of similar compounds found in the literature[4][12].

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR (in DMSO-d₆) | δ ~13.0 (s, 1H, N-H), 8.0-8.5 (m, 3H, aromatic-H), 6.5-7.0 (m, 1H, vinyl-CH=), 5.5-6.0 (m, 2H, vinyl-=CH₂) | The N-H proton of benzimidazoles is typically downfield. The aromatic protons will be in the aromatic region, with shifts influenced by the nitro group. The vinyl protons will show characteristic splitting patterns in the olefinic region. |

| ¹³C NMR (in DMSO-d₆) | δ ~150 (C=N), 140-150 (aromatic-C-NO₂), 110-140 (aromatic and vinyl carbons) | The chemical shifts are estimated based on known values for benzimidazoles and vinyl groups. |

| IR (KBr) | ~3400 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=C stretch, vinyl), ~1520 and ~1340 cm⁻¹ (NO₂ asymmetric and symmetric stretch), ~1600 cm⁻¹ (C=N stretch) | These are characteristic vibrational frequencies for the respective functional groups. |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 190.06 | Calculated for the protonated molecule C₉H₈N₃O₂⁺. |

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, its structural motifs suggest potential therapeutic applications.

Antimicrobial Activity

Nitroimidazoles are a well-established class of antimicrobial agents[4][5]. Their mechanism of action typically involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage microbial DNA and other macromolecules, leading to cell death. It is plausible that this compound could exhibit similar activity against anaerobic bacteria and protozoa.

Hypothetical mechanism of antimicrobial action.

Other Potential Activities

Benzimidazole derivatives have been reported to possess a wide array of biological activities, including:

-

Anticancer activity: Some benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines[2].

-

Antiviral activity: The benzimidazole core is found in some antiviral drugs.

-

Anti-inflammatory activity: Certain substituted benzimidazoles exhibit anti-inflammatory properties.

The specific activity of this compound would need to be determined through experimental screening.

Conclusion

This compound is a novel chemical entity for which no experimental data has been published. Based on the well-established chemistry and pharmacology of related benzimidazole and nitroimidazole compounds, it is predicted to be a reactive, colored solid with potential for further chemical modification via its vinyl group. Its most promising hypothetical biological activity lies in the antimicrobial domain, leveraging the known mechanism of action of nitro-heterocyclic compounds. The synthesis of this compound, while not straightforward, appears feasible through established organic chemistry methodologies. This theoretical guide serves as a foundation for researchers interested in the synthesis and evaluation of this and other novel substituted benzimidazoles for drug discovery and development. Further experimental investigation is required to validate these predictions and fully elucidate the chemical and biological properties of this compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide on the Physical Characteristics of 2-Vinyl-4-nitro-1H-benzimidazole

Disclaimer: Extensive literature and database searches did not yield any specific experimental data for the physical or spectral characteristics of 2-Vinyl-4-nitro-1H-benzimidazole. This guide has been constructed based on the known properties of analogous compounds, namely 2-vinyl-1H-benzimidazole and 4-nitro-1H-benzimidazole, and general principles of organic chemistry. The information presented herein, particularly quantitative data and experimental protocols, should be considered predictive and requires experimental validation.

Introduction

This compound is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a vinyl group at the 2-position and a nitro group at the 4-position. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, and the presence of the vinyl and nitro functionalities suggests potential for this molecule in polymer chemistry and as a synthon for further chemical modifications. This guide provides a summary of the predicted physical and spectral properties of this compound based on data from closely related compounds.

Predicted Physical and Chemical Properties

The introduction of a nitro group to the benzimidazole ring is expected to influence its physical properties, such as increasing its melting point and decreasing its solubility in non-polar solvents compared to the unsubstituted analog.

Table 1: Predicted and Analogous Compound Physical Properties

| Property | This compound (Predicted) | 2-Vinyl-1H-benzimidazole (Analog) | 4-Nitro-1H-benzimidazole (Analog) |

| Molecular Formula | C₉H₇N₃O₂ | C₉H₈N₂[1] | C₇H₅N₃O₂ |

| Molecular Weight | 189.17 g/mol | 144.17 g/mol [1][2] | 163.13 g/mol |

| Melting Point | > 200 °C | 186-187 °C[3] | ~250-260 °C |

| Boiling Point | Not available | Not available[3] | Not available |

| Solubility | Sparingly soluble in polar organic solvents; likely insoluble in water and non-polar solvents. | Soluble in alcohols, DMSO, and DMF. | Soluble in polar organic solvents. |

| Appearance | Predicted to be a yellow or orange solid. | Solid[4] | Yellowish solid. |

Predicted Spectral Characteristics

The spectral data for this compound is predicted based on the characteristic signals of the vinyl group from 2-vinyl-1H-benzimidazole and the aromatic protons and nitro group influence from 4-nitro-1H-benzimidazole.

Table 2: Predicted and Analogous Compound Spectral Data

| Technique | Predicted Data for this compound | Data for 2-Vinyl-1H-benzimidazole (Analog) | Data for 4-Nitro-1H-benzimidazole (Analog) |

| ¹H NMR | Signals for the vinyl protons (likely in the range of 5.5-7.0 ppm) and three aromatic protons on the benzimidazole ring (likely downfield shifted due to the nitro group, >7.5 ppm). The NH proton signal would be a broad singlet. | Data available but specific shifts depend on the solvent. | ¹H NMR (DMSO-d₆): δ ~8.4 (d), ~8.2 (d), ~7.6 (t) ppm. |

| ¹³C NMR | Resonances for two vinyl carbons, and nine aromatic/heterocyclic carbons. The carbon bearing the nitro group would be significantly deshielded. | Data available in spectral databases.[1] | Data available in spectral databases. |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~3100 (Ar C-H stretch), ~1630 (C=C stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1600 (C=N stretch). | Characteristic peaks for N-H, Ar C-H, C=C, and C=N stretches are present. | Characteristic peaks for N-H, Ar C-H, NO₂, and C=N stretches are present. |

| Mass Spec. | Expected [M+H]⁺ at m/z 190.06. | [M+H]⁺ at m/z 145.08. | [M+H]⁺ at m/z 164.04. |

Proposed Synthesis

A plausible synthetic route to this compound involves the condensation of 3-nitro-o-phenylenediamine with a suitable C2 source bearing a vinyl group, such as acrylic acid or its derivatives. A common method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves heating an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols (Hypothetical)

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound based on established methods for analogous compounds. This protocol has not been experimentally validated.

5.1. Synthesis of this compound

This procedure is adapted from the synthesis of other 2-substituted benzimidazoles.

-

Materials:

-

3-Nitro-o-phenylenediamine

-

Acrylic acid

-

4 M Hydrochloric acid or polyphosphoric acid (PPA)

-

Ammonium hydroxide solution

-

Ethanol

-

Activated carbon

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-nitro-o-phenylenediamine (1 equivalent) and acrylic acid (1.1 equivalents).

-

Add 4 M hydrochloric acid or polyphosphoric acid as a catalyst.

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with an ammonium hydroxide solution until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) with the addition of activated carbon to remove colored impurities.

-

Dry the purified product under a vacuum to obtain this compound as a solid.

-

5.2. Characterization

The synthesized compound should be characterized using the following standard analytical techniques to confirm its identity and purity:

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

-

IR Spectroscopy: An IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding any signaling pathways or specific biological activities of this compound. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group can sometimes confer antimicrobial or antiparasitic properties. However, any such activity for the title compound would need to be determined through experimental screening.

Conclusion

While no direct experimental data exists for this compound, this technical guide provides a comprehensive overview of its predicted physical and spectral characteristics based on analogous compounds. A plausible synthetic route and a detailed hypothetical experimental protocol are also presented to guide future research on this compound. All information provided should be used as a predictive guide and is subject to experimental verification.

References

solubility of 2-Vinyl-4-nitro-1H-benzimidazole in common lab solvents

Technical Guide: Solubility Profile of Benzimidazole Derivatives

Disclaimer: This technical guide addresses the solubility of benzimidazole derivatives in common laboratory solvents. It is important to note that a comprehensive search of scientific literature did not yield specific quantitative solubility data for 2-Vinyl-4-nitro-1H-benzimidazole . The information presented herein is based on studies of benzimidazole and its other substituted derivatives, providing a general framework for researchers, scientists, and drug development professionals.

Introduction to Benzimidazole Solubility

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a vital component in a variety of pharmacologically active molecules, including vitamin B12.[1] The solubility of benzimidazole and its derivatives is a critical physicochemical property that influences their biological activity, formulation, and overall suitability as therapeutic agents. Factors such as the nature and position of substituents on the benzimidazole ring, the properties of the solvent, and the temperature all play a significant role in determining solubility.

Generally, benzimidazoles exhibit limited solubility in water.[2] Their solubility in organic solvents varies, with trends suggesting that solubility in alcohols is higher than in water and decreases as the alkyl chain length of the alcohol increases.[3]

Solubility of Benzimidazole in Common Laboratory Solvents

While specific data for this compound is unavailable, the following table summarizes the mole fraction solubility of the parent compound, benzimidazole, in several common laboratory solvents at various temperatures. This data is intended to provide a comparative reference.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Dichloromethane | 298.15 | ~0.003 |

| 1-Chlorobutane | 298.15 | ~0.001 |

| Toluene | 298.15 | ~0.01 |

| 2-Nitrotoluene | 298.15 | ~0.04 |

| 1-Propanol | 295.15 | ~0.15 |

| 1-Butanol | 295.15 | ~0.12 |

| 1-Hexanol | 295.15 | ~0.08 |

Note: The solubility data presented is for the parent benzimidazole compound and has been collated from various sources.[3][4][5][6] The presence of a vinyl group and a nitro group, as in this compound, will significantly alter these solubility profiles.

General Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of compounds like benzimidazoles. The choice of method often depends on the properties of the compound and the solvent, as well as the desired accuracy.

Saturation Shake-Flask Method

The saturation shake-flask (SSF) method is considered the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[7]

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

The undissolved solid is separated from the saturated solution by filtration or centrifugation.[7]

-

The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid completely dissolves in a solvent upon heating or precipitates upon cooling.

Methodology:

-

A mixture of the solute and solvent of a known composition is prepared in a sealed container.

-

The mixture is heated at a controlled rate while being stirred.

-

The temperature at which the last solid particles disappear is recorded as the saturation temperature for that specific composition.

-

The process can be repeated with different compositions to generate a solubility curve.

Solution Calorimetry

Solution calorimetry can be a reliable method for measuring drug solubility, especially in viscous solutions.[8]

Methodology:

-

A semi-adiabatic solution calorimeter is used to measure the heat of dissolution.[8]

-

The compound is incrementally added to the solvent, and the heat change is monitored.

-

The point at which the heat of solution plateaus indicates that saturation has been reached.[8]

-

The solubility can be calculated from the total amount of compound dissolved at the saturation point.

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a benzimidazole derivative using the saturation shake-flask method coupled with HPLC analysis.

Caption: Generalized workflow for solubility determination.

Conclusion

The solubility of this compound is a crucial parameter for its development as a potential therapeutic agent. While direct experimental data for this specific compound is not currently available in the public domain, the general principles of benzimidazole solubility and established experimental protocols provide a strong foundation for its determination. Researchers are encouraged to perform experimental solubility studies using methods such as the saturation shake-flask technique to obtain accurate and reliable data for this compound of interest. This will be essential for guiding formulation development and predicting in vivo performance.

References

- 1. neojournals.com [neojournals.com]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nitrobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry due to its diverse pharmacological activities. The introduction of a nitro group to this scaffold can significantly modulate its biological profile, leading to a class of compounds known as nitrobenzimidazole derivatives. These derivatives have demonstrated a wide spectrum of potential therapeutic applications, including anticancer, antimicrobial, antiviral, and antiparasitic activities. This technical guide provides an in-depth overview of the core biological activities of nitrobenzimidazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Nitrobenzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Quantitative Anticancer Data

The anticancer efficacy of various nitrobenzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| N-substituted 6-nitro-1H-benzimidazoles | HepG2 (Liver) | 3.5 - 25.8 | Paclitaxel | 0.01 - 0.1 |

| MDA-MB-231 (Breast) | 4.2 - 30.1 | Paclitaxel | 0.01 - 0.1 | |

| MCF7 (Breast) | 2.9 - 28.7 | Paclitaxel | 0.01 - 0.1 | |

| C26 (Colon) | 5.1 - 35.4 | Paclitaxel | 0.01 - 0.1 | |

| Benzimidazole-2-yl hydrazones | HCT-116 (Colon) | 16.18 ± 3.85 | Doxorubicin | Not Specified |

| MCF-7 (Breast) | 8.86 ± 1.10 | Doxorubicin | Not Specified | |

| Benzimidazole-triazole derivatives | A549 (Lung) | 4.56 ± 0.18 | Doxorubicin | 12.420 ± 0.5 |

| C6 (Glioblastoma) | >50 | Hoechst 33342 | 0.422 ± 0.02 |

Mechanisms of Anticancer Action

The anticancer effects of nitrobenzimidazole derivatives are attributed to several key mechanisms:

-

Tubulin Polymerization Inhibition: Several nitrobenzimidazole derivatives act as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows these derivatives to intercalate between DNA base pairs. This interaction can interfere with DNA replication and transcription. Furthermore, some derivatives inhibit the activity of topoisomerases I and II, enzymes that are essential for resolving DNA topological problems during cellular processes. Inhibition of these enzymes leads to DNA strand breaks and cell death.

-

Induction of Apoptosis: Nitrobenzimidazole derivatives can trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways. They can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c, which activates the caspase cascade. Some derivatives have also been shown to upregulate the expression of death receptors, initiating the extrinsic apoptotic pathway.

Signaling Pathways

Antimicrobial Activity

Nitrobenzimidazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The nitro group is often crucial for their mechanism of action, which typically involves the inhibition of microbial growth and proliferation.

Quantitative Antimicrobial Data

The antimicrobial potency is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| N-substituted 6-nitro-1H-benzimidazoles | E. coli | 2 - >128 | C. albicans | 8 - >128 |

| P. aeruginosa | 4 - >128 | A. niger | 16 - >128 | |

| S. faecalis | 2 - 64 | |||

| MSSA | 2 - 32 | |||

| MRSA | 4 - 64 | |||

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Metal Complexes | E. coli | 15.62 - 62.5 | C. albicans | 31.25 - 125 |

| S. aureus | 15.62 - 62.5 | A. niger | 31.25 - 125 |

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many nitroaromatic compounds, including nitrobenzimidazoles, involves the enzymatic reduction of the nitro group within the microbial cell. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death.

Experimental Workflow: Agar Well Diffusion Assay

Antiviral and Antiparasitic Activities

Nitrobenzimidazole derivatives have also demonstrated promising activity against various viruses and parasites.

Quantitative Antiviral and Antiparasitic Data

The antiviral efficacy is often measured by the half-maximal effective concentration (EC50), while antiparasitic activity is typically reported as IC50 values.

Antiviral Activity

| Compound Class/Derivative | Virus | Cell Line | EC50 (µM) |

| Benzotriazole-based derivatives | Enterovirus | Not Specified | 3.8 - 50 |

Antiparasitic Activity

| Compound Class/Derivative | Parasite | IC50 (µM) |

| Nitroimidazole carboxamides | G. lamblia (metronidazole-resistant) | 0.1 - 2.5 |

| E. histolytica | 1.7 - 5.1 | |

| T. vaginalis | 0.6 - 1.4 | |

| 6-nitrocoumarin-3-thiosemicarbazone | T. cruzi | 22.4 ± 0.8 |

| T. gondii | 17.3 ± 0.5 |

Mechanisms of Action

The mechanisms of antiviral and antiparasitic action are diverse and depend on the specific derivative and the target organism. For some viruses, nitrobenzimidazoles may interfere with viral entry or replication processes. In parasites, similar to their antimicrobial action, the reduction of the nitro group can lead to the generation of cytotoxic reactive species that damage parasitic cells.

Experimental Protocols

MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitrobenzimidazole derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

Principle: This assay determines the susceptibility of a microorganism to an antimicrobial agent. The agent diffuses from a well through the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition.

Procedure:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the nitrobenzimidazole derivative solution to each well. A control with the solvent alone should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Topoisomerase I Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a loading dye containing a DNA intercalating agent (e.g., ethidium bromide) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Separate the different forms of DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.

Viral Plaque Reduction Assay

Principle: This assay quantifies the reduction in the number of viral plaques formed in a cell culture in the presence of an antiviral compound.

Procedure:

-

Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of serial dilutions of the nitrobenzimidazole derivative.

-

Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques (areas of dead or destroyed cells).

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value can be determined from the dose-response curve.

Conclusion

Nitrobenzimidazole derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, antiviral, and antiparasitic agents is well-documented in the scientific literature. The mechanisms of action, though varied, often involve fundamental cellular processes, making them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists working to unlock the full therapeutic potential of these fascinating molecules. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of nitrobenzimidazole derivatives into effective clinical therapies.

A Technical Guide to Substituted Nitrobenzimidazoles: Synthesis, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzimidazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group, an electron-withdrawing functionality, often enhances the pharmacological properties of the benzimidazole scaffold, making these compounds promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of substituted nitrobenzimidazoles, with a focus on their anticancer, antimicrobial, and antiparasitic properties. Detailed experimental protocols for key biological assays are also presented to facilitate further research in this area.

Synthesis of Substituted Nitrobenzimidazoles

The synthesis of substituted nitrobenzimidazoles typically involves the condensation of a substituted o-phenylenediamine with an aldehyde, carboxylic acid, or its derivative. The nitro group is usually introduced either on the benzene ring of the o-phenylenediamine precursor or on a substituent at the 2-position of the benzimidazole core.

A common synthetic route involves the reaction of 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes in the presence of an oxidizing agent. For instance, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives can be synthesized by refluxing 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde in the presence of sodium metabisulfite in a solvent like dimethoxyethane.[1] Microwave-assisted synthesis has also been reported as an efficient method for the rapid synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles.[2]

Another approach involves the nitration of a pre-formed benzimidazole ring. For example, 2-substituted benzimidazoles can be treated with a mixture of nitric acid and sulfuric acid to yield 5-nitro-2-substituted benzimidazoles.[3]

Anticancer Activity

Substituted nitrobenzimidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted nitrobenzimidazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung Carcinoma) | 0.028 | [4] |

| Compound 3 | K562 (Leukemia) | - | [4] |

| Compound 6 | K562 (Leukemia) | - | [4] |

Note: Specific IC50 values for compounds 3 and 6 against K562 were not provided in the abstract, but they were noted to induce apoptosis.

Mechanism of Action: PARP Inhibition and Cell Cycle Arrest

One of the key mechanisms of action for some anticancer nitrobenzimidazoles is the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] By inhibiting PARP, these compounds can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with deficient DNA repair pathways. For example, compound 3, a 2-aryl-5(6)-nitro-1H-benzimidazole derivative, displayed potent PARP inhibitory activity with an IC50 value of 0.05 µM.[4]

Furthermore, certain nitrobenzimidazole derivatives have been shown to induce cell cycle arrest, particularly in the S phase, thereby halting the proliferation of cancer cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the nitrobenzimidazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Substituted nitrobenzimidazoles have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.[6] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzimidazole ring.

Quantitative Data on Antimicrobial Activity

The following table presents the zone of inhibition for synthesized nitrobenzimidazole derivatives against selected bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard (Streptomycin) | Reference |

| XY-3 (5-nitro-2-phenyl-1H-benzoimidazole) | B. cereus (Gram +ve) | 18 | - | [6] |

| XY-1 (2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol) | E. coli (Gram -ve) | 17 | - | [6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the nitrobenzimidazole compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiparasitic Activity

Nitro-substituted benzimidazoles have also been investigated for their potential as antiparasitic agents, showing activity against various protozoan parasites. The nitro group is often a key pharmacophore for antiparasitic efficacy.

The search results highlight the antiparasitic potential of nitroimidazole derivatives, a closely related class of compounds, against parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. While specific quantitative data for nitrobenzimidazoles was not abundant in the initial search, the structural similarity suggests this is a promising area for further investigation.

Structure-Activity Relationships (SAR)

The biological activity of substituted nitrobenzimidazoles is highly dependent on the nature and position of the substituents on the benzimidazole core.

-

Position of the Nitro Group: The 5- or 6-position is a common location for the nitro group, and its presence is often crucial for activity.

-

Substituents at the 2-position: The nature of the substituent at the 2-position significantly influences the biological activity. Aromatic or heteroaromatic rings at this position have been shown to be favorable for anticancer and antimicrobial activities.[4][6]

-

Substitution on the 2-Aryl Ring: For 2-aryl substituted nitrobenzimidazoles, the substitution pattern on the aryl ring can modulate the activity. For example, the presence of a chloro and a nitro group on the 2-phenyl ring in 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole resulted in potent anticancer activity.[4]

Conclusion

Substituted nitrobenzimidazoles represent a versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of novel therapeutic agents. The information presented in this guide, including the quantitative data, experimental protocols, and structure-activity relationships, provides a solid foundation for researchers and drug development professionals to further explore the potential of this important class of compounds. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action.

References

- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchhub.com [researchhub.com]

Methodological & Application

Application Note: A Proposed Protocol for the Laboratory-Scale Synthesis of 2-Vinyl-4-nitro-1H-benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Vinyl-4-nitro-1H-benzimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the versatile vinyl group, which can serve as a key site for further molecular modifications, and the nitro-benzimidazole core, a scaffold found in numerous biologically active molecules. This document outlines a detailed, three-step protocol for the synthesis of this compound, commencing from commercially available 3-nitro-1,2-phenylenediamine and 3-hydroxypropanoic acid. The synthesis involves an initial acid-catalyzed condensation to form the benzimidazole ring, followed by bromination of the hydroxyl group, and culminating in a base-induced elimination to generate the target vinyl compound.

Overall Reaction Scheme:

Applications of 2-Vinyl-4-nitro-1H-benzimidazole in Medicinal Chemistry: Application Notes and Protocols

Application Notes

The chemical structure of 2-Vinyl-4-nitro-1H-benzimidazole, featuring a benzimidazole core, a nitro group, and a vinyl substituent, suggests several potential applications in medicinal chemistry. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[1][2] The nitro group is a key feature in many antimicrobial and antiparasitic drugs, where it is often reduced in target organisms to generate cytotoxic radical species. The vinyl group serves as a versatile chemical handle for further molecular modifications via reactions like Michael addition or polymerization, and can also contribute to the molecule's intrinsic biological activity.

Potential as an Antiparasitic Agent

The most promising application of this compound is likely as an antiparasitic agent, particularly against protozoa such as Trypanosoma cruzi (the causative agent of Chagas disease) and various species of Leishmania and Trichomonas. This hypothesis is strongly supported by the known activity of other nitro-substituted heterocycles.

-

Mechanism of Action: Similar to drugs like benznidazole (a nitroimidazole), the mechanism is likely dependent on the bioreduction of the nitro group within the parasite.[3] This process, catalyzed by parasitic nitroreductases, generates reactive nitrogen species, including nitroso and hydroxylamino derivatives, and ultimately radical anions. These reactive species induce significant oxidative stress, leading to damage of DNA, lipids, and proteins, and ultimately parasite death. The benzimidazole core may contribute to target specificity and cell permeability.

-

Structural Analogy: The structurally similar compound, 2-nitro-1-vinyl-1H-imidazole, has demonstrated potent activity against the amastigote form of Trypanosoma cruzi with low cytotoxicity to mammalian cells.[3] This provides a strong rationale for investigating the corresponding benzimidazole derivative.

Potential as an Antimicrobial and Anticancer Agent

Nitrobenzimidazole derivatives have been reported to possess both antimicrobial and anticancer activities.[4][5]

-

Antimicrobial Activity: The electron-withdrawing nature of the nitro group can contribute to the inhibition of microbial enzymes or interfere with microbial DNA replication. Compounds with a nitro group on the benzimidazole ring have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6]

-

Anticancer Activity: The proposed anticancer mechanism for some nitroaromatic compounds involves their ability to act as hypoxic cell radiosensitizers or to be selectively reduced in the hypoxic environment of solid tumors to form cytotoxic species. Various substituted nitrobenzimidazoles have demonstrated significant cytotoxicity against a range of cancer cell lines.[5]

Role as a Synthetic Intermediate

The vinyl group at the 2-position makes this compound a valuable building block for the synthesis of more complex molecules. It can readily participate in various chemical transformations, including:

-

Heck, Suzuki, and other cross-coupling reactions: To introduce aryl or other substituents.

-

Michael addition: For the attachment of nucleophiles to create extended side chains.

-

Diels-Alder reactions: To construct more complex cyclic systems.

-

Polymerization: To create functional polymers with potential biomedical applications.

This versatility allows for the generation of compound libraries for structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of compounds structurally related to this compound to provide a basis for predicting its potential efficacy.

| Compound Name | Structure | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |

| 2-nitro-1-vinyl-1H-imidazole |  | Antiparasitic | Trypanosoma cruzi (amastigotes) | IC₅₀ = 4.8 µM | [3] |

| 2-nitro-1-vinyl-1H-imidazole |  | Cytotoxicity | LLC-MK2 cells | IC₅₀ > 500 µM | [3] |

| Benznidazole (Reference Drug) |  | Antiparasitic | Trypanosoma cruzi (amastigotes) | IC₅₀ = 3.4 µM | [3] |

| 2-(4-nitrophenyl), N-benzyl benzimidazole derivative |  | Antibacterial | MRSA | MIC = 4-16 µg/mL | [4] |

| N-substituted 6-nitro-1H-benzimidazole derivative (Compound 4k) |  | Anticancer | HepG2 Cancer Cell Line | IC₅₀ = 1.84 - 10.28 µg/mL | [5] |

Note: Structures are illustrative placeholders as they are not available in the provided search results.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 2-nitro-1-vinyl-1H-imidazole and represents a plausible route.[3] The synthesis involves a two-step process starting from a commercially available precursor, 4-nitro-1H-benzimidazole.

Step 1: N-alkylation with 1,2-dibromoethane

-

To a solution of 4-nitro-1H-benzimidazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add an excess of 1,2-dibromoethane (5.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the base.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product, 1-(2-bromoethyl)-4-nitro-1H-benzimidazole, by column chromatography on silica gel.

Step 2: Dehydrohalogenation to form the vinyl group

-

Dissolve the purified 1-(2-bromoethyl)-4-nitro-1H-benzimidazole (1.0 eq) in a polar aprotic solvent like acetonitrile.

-

Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent in vacuo.

-

Purify the final product, this compound, by column chromatography on silica gel to yield the desired compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Proposed two-step synthesis of this compound.

Protocol for In Vitro Anti-Trypanosoma cruzi Activity Assay

This protocol is designed to evaluate the efficacy of the synthesized compound against the intracellular amastigote form of T. cruzi.

Materials:

-

LLC-MK2 cells (host cells)

-

T. cruzi trypomastigotes (e.g., Tulahuen strain)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Test compound (this compound) dissolved in DMSO

-

Benznidazole (positive control)

-

96-well microplates

-

Automated microscope or plate reader for analysis

Procedure:

-

Host Cell Seeding: Seed LLC-MK2 cells into 96-well plates at a density of 4,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Infection: Infect the adherent LLC-MK2 cells with T. cruzi trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 2 hours.

-

Removal of Extracellular Parasites: After the incubation period, wash the wells twice with phosphate-buffered saline (PBS) to remove non-internalized trypomastigotes. Add fresh medium.

-

Compound Addition: Prepare serial dilutions of the test compound and the positive control (Benznidazole) in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the infected cells. Include untreated infected cells as a negative control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

-

Fixation and Staining: After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells and stain the parasite and host cell DNA with a fluorescent dye (e.g., DAPI or Hoechst).

-

Imaging and Analysis: Use a high-content imaging system or an automated fluorescence microscope to capture images of the wells.

-

Quantification: Quantify the number of intracellular amastigotes per host cell. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.

-

IC₅₀ Determination: Plot the percentage inhibition against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.

Caption: Workflow for the in vitro anti-T. cruzi amastigote assay.

Proposed Signaling Pathway for Antiparasitic Action

The antiparasitic activity of nitroaromatic compounds is primarily mediated by the induction of severe oxidative stress.

Caption: Hypothesized mechanism of action via reductive stress.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. isca.me [isca.me]

Application Notes and Protocols for the Experimental Setup of N-Vinylation of Nitrobenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental guidelines for the N-vinylation of nitrobenzimidazoles, a critical reaction for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Due to the electron-deficient nature of the nitrobenzimidazole ring system, specialized catalytic protocols are often required to achieve efficient N-vinylation. This application note details a robust palladium-catalyzed method, which has been successfully applied to related benzimidazole systems and serves as an excellent starting point for optimization with nitro-substituted analogs. Additionally, alternative copper-catalyzed systems are discussed. The provided protocols, data tables, and workflow diagrams are intended to equip researchers with the necessary information to design and execute successful N-vinylation experiments for this challenging substrate class.

Introduction

N-vinylated heterocyclic compounds are valuable building blocks in organic synthesis and are present in numerous biologically active molecules. The introduction of a vinyl group onto a nitrobenzimidazole scaffold can significantly modulate its electronic properties and biological activity. The nitro group, being a strong electron-withdrawing substituent, deactivates the benzimidazole nitrogen, making the N-vinylation reaction more challenging compared to the unsubstituted parent molecule. Consequently, the development of efficient and generalizable catalytic systems is of high importance.

Transition metal catalysis, particularly with palladium and copper, has proven effective for the N-vinylation of various azoles. This note will focus on providing a detailed experimental setup based on established palladium-catalyzed cross-coupling reactions, which offer a reliable route to the desired N-vinyl-nitrobenzimidazoles.

Catalytic Systems for N-Vinylation

The two primary catalytic systems for the N-vinylation of benzimidazoles involve palladium and copper catalysts.

-

Palladium-Catalyzed N-Vinylation: This is a widely used and generally robust method for the N-vinylation of a variety of N-heterocycles, including imidazoles and benzimidazoles. The reaction typically employs a palladium(II) precatalyst, a phosphine ligand, and a base. This system is often tolerant of a wide range of functional groups.

-

Copper-Catalyzed N-Vinylation: Copper-based systems offer a more economical alternative to palladium. These reactions often utilize a copper(I) or copper(II) salt as the catalyst, sometimes in the presence of a ligand, and a base. While historically requiring harsher reaction conditions, recent advancements have led to milder and more efficient copper-catalyzed N-vinylation methods.

Experimental Protocols

The following protocols are based on established methods for the N-vinylation of benzimidazoles and can be adapted for nitro-substituted derivatives. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base or ligand) may be necessary for specific nitrobenzimidazole substrates.

Palladium-Catalyzed N-Vinylation of Nitrobenzimidazoles (General Procedure)

This protocol is adapted from a reliable method for the N-vinylation of benzimidazole and is a recommended starting point for nitrobenzimidazoles.[1][2]

Materials:

-

Nitrobenzimidazole (e.g., 5-nitro-1H-benzimidazole) (1.0 mmol)

-

Vinylating agent (e.g., a vinyl bromide) (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

-

rac-BINAP (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.2 mmol)

-

Anhydrous toluene (5 mL)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask, add the nitrobenzimidazole (1.0 mmol), cesium carbonate (1.2 mmol), palladium(II) acetate (0.03 mmol), and rac-BINAP (0.04 mmol).

-

Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Add anhydrous toluene (5 mL) and the vinylating agent (1.0 mmol) to the flask via syringe.

-

Stir the reaction mixture at reflux temperature (approximately 110 °C) for 20 hours under an argon or nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with tetrahydrofuran (THF) (10 mL) and filter through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in chloroform (15 mL) and wash with brine (5 mL).

-

Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Work-up and Purification for Paramagnetic Products

For reactions involving paramagnetic species, an additional re-oxidation step may be necessary.[2]

-

After the initial work-up, dissolve the crude product in chloroform.

-

Add activated manganese dioxide (MnO₂) (0.2 mmol).

-

Bubble oxygen gas through the solution for 15 minutes to re-oxidize any hydroxylamine byproducts.

-

Filter the mixture and concentrate the filtrate.

-

Proceed with purification by flash column chromatography.

Data Presentation

While specific yield data for a series of N-vinyl-nitrobenzimidazoles is not extensively available in the literature, the following table presents data from the N-vinylation of benzimidazole and a substituted derivative, which can serve as a benchmark for optimizing the reaction with nitro-substituted analogs.[2]

| Entry | Substrate | Vinylating Agent | Product | Yield (%) |

| 1 | Imidazole | β-bromo-α,β-unsaturated pyrroline nitroxide aldehyde | 3-Formyl-4-(1H-imidazol-1-yl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radical | 45 |

| 2 | Benzimidazole | β-bromo-α,β-unsaturated pyrroline nitroxide aldehyde | 3-Formyl-4-(1H-benzimidazol-1-yl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radical | 27 |

| 3 | 2-Aminobenzimidazole | β-bromo-α,β-unsaturated pyrroline nitroxide aldehyde | 1,1,3,3-tetramethyl-1H-benzimidazo[1,2-a]pyrrolo[3,4-e]pyrimidin-2(3H)-yloxyl radical | 27 |

Visualizations

Experimental Workflow for Palladium-Catalyzed N-Vinylation

Caption: Workflow for the palladium-catalyzed N-vinylation of nitrobenzimidazoles.

Logical Relationship of Catalytic Components

Caption: Key components for the catalytic N-vinylation reaction.

Troubleshooting and Considerations for Nitrobenzimidazoles

-

Low Reactivity: Due to the electron-withdrawing nitro group, longer reaction times, higher temperatures, or a stronger base may be required compared to unsubstituted benzimidazole.

-

Side Reactions: The nitro group can be susceptible to reduction under certain catalytic conditions. It is important to use reaction conditions that are chemoselective for N-vinylation.

-

Solubility: Nitrobenzimidazoles may have limited solubility in non-polar solvents like toluene. A co-solvent or a more polar aprotic solvent such as DMF or DMSO could be explored, although this may also affect the catalytic activity.

-

Choice of Ligand: The choice of phosphine ligand can have a significant impact on the reaction efficiency. If rac-BINAP is not effective, other ligands such as Xantphos or DavePhos could be screened.

-

Alternative Vinylating Agents: While vinyl bromides are commonly used, other vinylating agents such as vinyl triflates or vinylboronic acids could also be effective, potentially under different catalytic conditions.

Safety Precautions

-

Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Reactions under pressure or at high temperatures should be conducted behind a blast shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The N-vinylation of nitrobenzimidazoles presents a synthetic challenge that can be addressed through the careful application and optimization of established palladium-catalyzed cross-coupling methodologies. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully synthesize these valuable compounds. Further screening of catalysts, ligands, bases, and solvents may be necessary to achieve optimal yields for specific nitrobenzimidazole substrates.

References

Application Notes and Protocols: 2-Vinyl-4-nitro-1H-benzimidazole as a Precursor for Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-vinyl-4-nitro-1H-benzimidazole, a versatile precursor for the development of novel heterocyclic compounds. The strategic placement of the vinyl and nitro groups on the benzimidazole scaffold offers a unique combination of reactivity and electronic properties, making it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nitro group can enhance the biological activity of resulting compounds, while the vinyl group serves as a reactive handle for a variety of chemical transformations, most notably cycloaddition reactions for the construction of complex polycyclic systems.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Phillips condensation reaction. This established method involves the reaction of a substituted ortho-phenylenediamine with a carboxylic acid under acidic conditions. To obtain the desired 4-nitro isomer, the reaction utilizes 3-nitro-1,2-phenylenediamine and acrylic acid.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Phillips Condensation

This protocol outlines a plausible method for the synthesis of this compound based on established Phillips condensation procedures.

-

Reagent Preparation:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-1,2-phenylenediamine (1.0 eq).

-

Add acrylic acid (1.1 eq).

-

-

Reaction Setup:

-

To the mixture of reactants, carefully add polyphosphoric acid (PPA) as both the solvent and catalyst. A typical ratio is 10-20 times the weight of the limiting reactant.

-

The mixture will be viscous; ensure efficient stirring is possible.

-

-

Reaction Execution:

-

Heat the reaction mixture to 140-160°C with constant stirring. The high temperature is necessary to drive the condensation and cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to approximately 80-90°C.

-

Carefully and slowly pour the viscous mixture into a beaker containing ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any remaining salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Table 1: Representative Yields for Phillips Benzimidazole Synthesis

| o-Phenylenediamine Derivative | Carboxylic Acid | Product | Yield (%) | Reference |

| o-phenylenediamine | 4-chlorobenzoic acid | 2-(4-chlorophenyl)-1H-benzimidazole | 92% | [1] |

| o-phenylenediamine | 4-hydroxybenzoic acid | 2-(4-hydroxyphenyl)-1H-benzimidazole | 85% | [1] |

| 4-methoxy-1,2-phenylenediamine | formic acid | 5-Methoxy-1H-benzimidazole | 98% | [2] |

| o-phenylenediamine | Cinnamic acid | (E)-2-styryl-1H-benzo[d]imidazole | 72-90% | [1] |

Application as a Precursor in Diels-Alder Reactions

The vinyl group of this compound is an excellent dienophile for Diels-Alder reactions, particularly due to the electron-withdrawing effect of the nitro-benzimidazole core. This [4+2] cycloaddition reaction allows for the efficient construction of novel, complex carbocyclic and heterocyclic frameworks fused to the benzimidazole ring system.

General Workflow for Diels-Alder Reactions:

Caption: Workflow for Diels-Alder reaction using the precursor.

Experimental Protocol: General Procedure for Diels-Alder Reaction

-

Reagent Setup:

-

In a suitable pressure vessel or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., toluene, xylene, or dichloromethane).

-

Add the diene (1.5-3.0 eq). For gaseous dienes like butadiene, the reaction should be conducted in a sealed vessel.

-

-

Reaction Execution:

-

For thermally promoted reactions, heat the mixture to a temperature between 80°C and 140°C.

-

For Lewis acid-catalyzed reactions (which can proceed at lower temperatures and with enhanced regioselectivity), cool the solution to 0°C or room temperature and add the Lewis acid (e.g., BF₃·OEt₂, AlCl₃) portion-wise.

-

Monitor the reaction by TLC until the dienophile is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

If a Lewis acid was used, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate or water).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude cycloadduct by column chromatography on silica gel or by recrystallization to obtain the desired novel heterocyclic compound.

-

Potential Biological Activity of Derivatives

Benzimidazole derivatives, particularly those bearing a nitro group, are known to exhibit a wide range of biological activities. The novel heterocyclic compounds synthesized from this compound are therefore promising candidates for drug discovery programs.[3]

Table 2: Biological Activities of Selected Nitro-Substituted Benzimidazole Derivatives

| Compound Structure | Biological Activity | IC₅₀ / MIC | Target Organism/Cell Line | Reference |

| 2-(4-nitrophenyl)-1H-benzimidazole derivatives | Anticancer | - | - | [3] |

| 1-substituted-2-methyl-5-nitrobenzimidazoles | Antitumor | - | - | [4] |

| 2-styryl-nitrobenzimidazoles | Antimicrobial, Antitubercular | - | M. tuberculosis | [4] |

| N-substituted 6-nitro-1H-benzimidazole derivatives | Anticancer | 1.84 - 10.28 µg/mL | Various cancer cell lines | [5] |

The data presented in Table 2 illustrates the therapeutic potential of nitro-benzimidazole scaffolds. The development of novel derivatives from the this compound precursor is a promising strategy for identifying new lead compounds with improved efficacy and pharmacological profiles.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Antimicrobial Activity Screening of 2-Vinyl-4-nitro-1H-benzimidazole

Disclaimer: As of the latest literature search, specific antimicrobial activity data for 2-Vinyl-4-nitro-1H-benzimidazole is not publicly available. The following application notes and protocols are based on established methodologies for screening novel benzimidazole derivatives and should be adapted as a general guideline for the investigation of this specific compound.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of various substituents onto the benzimidazole scaffold can significantly modulate its biological activity. Notably, the presence of a nitro group has been shown to confer good to moderate antibacterial activity in some series of benzimidazole derivatives.[3][4][5] This document provides a detailed protocol for the preliminary in vitro screening of the antimicrobial activity of a novel compound, this compound.

The protocols outlined below describe two standard methods for antimicrobial susceptibility testing: the Agar Disk Diffusion method for initial screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Agar Disk Diffusion Method

This method is a preliminary qualitative test to assess the extent of a microorganism's susceptibility to a test compound.

a. Materials:

-

Test compound (this compound)

-

Sterile paper discs (6 mm diameter)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5)

-

Positive control antibiotic discs (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (solvent used to dissolve the test compound, e.g., DMSO)

-

Sterile swabs, Petri dishes, micropipettes, and incubator.

b. Protocol:

-

Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

-

Impregnate sterile paper discs with a specific volume of the test compound solution and allow the solvent to evaporate completely. Prepare discs with the positive and negative controls in the same manner.

-

Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Uniformly streak the microbial suspension over the entire surface of the agar plate using a sterile swab.

-

Aseptically place the impregnated paper discs on the surface of the inoculated agar plate.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials:

-